molecular formula C7H13NO2 B1337872 Ethyl (allylamino)acetate CAS No. 3182-79-4

Ethyl (allylamino)acetate

Cat. No. B1337872
Key on ui cas rn: 3182-79-4
M. Wt: 143.18 g/mol
InChI Key: JZXVIASGAMNRDD-UHFFFAOYSA-N
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Patent
US08013170B2

Procedure details

N-Allylglycine ethyl ester 54 was prepared as described above using ethyl bromoacetate (9 g, 53.9 mmol) and allylamine (6.15 g, 107.7 mmol). The crude product (7.054 g) that contained ˜30% of N-allyl-N-bis(2-carboethyoxyethyl)amine as judged by NMR, was dissolved in dichloromethane (50 cm3), cooled to 0° C. and triethylamine (6.53 g, 64.09 mmol) added. Benzylchloroformate (9.25 g, 54.2 mmol) was added dropwise over 10 min resulting in a white precipitate. After 2 h the mixture was stored overnight at 0° C., filtered and the filtrate concentrated in vacuo. The residue was subsequently suspended in dichloromethane, washed with 2M aqueous hydrochloric acid, dried (MgSO4) and the solvent removed to reveal an oil (13.65 g) containing the desired carbamate (70%) and benzyl alcohol (30%) as judged by NMR. This mixture was dissolved in dioxane/methanol (8:3, 110 cm3), 1M aqueous sodium hydroxide (40 cm3, 40 mmol) added and the solution stirred for 2 h at room temperature. Brine (50 cm3) was added and the aqueous layer extracted with diethyl ether. The aqueous layer was acidified with 32% hydrochloric acid and extracted with ethyl acetate. The combined organic layers were dried (MgSO4), concentrated in vacuo, and the residue purified by chromatography (silica gel, hexane:ethyl aceate:acetic acid, 3:1:0.4) to give acid 7 (7.05 g, 52%, 3 steps) as a colourless syrup. Acid 55 existed as a 1:1 mixture of carbamate rotamers: δH (400 MHz; CDCl3; Me4Si) 4.02-4.08 [4H, m, CH2(allyl), C2(Gly)], 5.17-5.24 (4H, m, OCH2Ph, ═CH2), 5.77-5.84 (1H, m, C(H)═CH2), 7.32-7.39 (m, 5H, Ph) and 8.45 (1H, br s, OH); δC (100 MHz; CDCl3) 47.1, 47.7 [CH2, CH2(Gly)], 50.5, 50.7 [CH2, CH2(allyl)], 67.6, 67.7 (CH2, OCH2Ph), 117.8, 118.3 (CH2, ═CH2), 127.7, 127.97, 128.01, 128.4, (CH, Ph), 132.7, 132.8 (CH, C(H)═CH2) 136.1 (quat., Ph), 155.8, 156.5, (quat., NCO2) and 174.7, 174.9 (quat., CO).
Name
Brine
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
6.15 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
7.054 g
Type
reactant
Reaction Step Four
[Compound]
Name
N-allyl-N-bis(2-carboethyoxyethyl)amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
6.53 g
Type
reactant
Reaction Step Six
Quantity
9.25 g
Type
reactant
Reaction Step Seven
Quantity
40 mL
Type
reactant
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:8]([NH2:11])[CH:9]=[CH2:10].C([N:14](CC)CC)C.C([O:26][C:27](Cl)=[O:28])C1C=CC=CC=1.[OH-].[Na+]>ClCCl.[Cl-].[Na+].O>[CH2:6]([O:5][C:3](=[O:4])[CH2:2][NH:11][CH2:8][CH:9]=[CH2:10])[CH3:7].[C:27](=[O:28])([O-:26])[NH2:14] |f:4.5,7.8.9|

Inputs

Step One
Name
Brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
6.15 g
Type
reactant
Smiles
C(C=C)N
Step Four
Name
crude product
Quantity
7.054 g
Type
reactant
Smiles
Step Five
Name
N-allyl-N-bis(2-carboethyoxyethyl)amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
6.53 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
9.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Step Eight
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a white precipitate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
WASH
Type
WASH
Details
washed with 2M aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed
ADDITION
Type
ADDITION
Details
containing the desired carbamate (70%) and benzyl alcohol (30%)
DISSOLUTION
Type
DISSOLUTION
Details
This mixture was dissolved in dioxane/methanol (8:3, 110 cm3)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography (silica gel, hexane:ethyl aceate:acetic acid, 3:1:0.4)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CNCC=C)=O
Name
Type
product
Smiles
C(N)([O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.05 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 217.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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